The compound with the identifier 116826-37-0 is known as 2,6-Di-tert-butyl-4-methylphenol, commonly referred to as BHT (butylated hydroxytoluene). This chemical is primarily used as an antioxidant in various applications, particularly in food and cosmetic products. It serves to prevent the oxidation of fats and oils, thereby extending the shelf life of products. BHT is classified under the European Union's REACH regulations, which assess its environmental and health impacts.
BHT is synthesized through various chemical processes and is widely available in the market. Its registration under REACH indicates that it has been evaluated for its safety and environmental impact by the European Chemicals Agency.
According to the classification provided by companies to the European Chemicals Agency in REACH registrations, BHT is classified as very toxic to aquatic life with long-lasting effects. This classification underscores the importance of handling this compound with care to mitigate its environmental impact .
BHT can be synthesized through several methods, with one of the most common being the reaction of p-cresol with isobutylene in the presence of an acid catalyst. The reaction typically involves the following steps:
The synthesis usually occurs under controlled temperatures and pressures to optimize yield and purity. The reaction conditions can vary based on the desired scale of production and specific industrial requirements.
The molecular formula for BHT is C15H24O, and its structure features a phenolic ring substituted with two tert-butyl groups and a methyl group. This configuration contributes to its antioxidant properties.
Molecular Structure of BHT
BHT primarily acts as an antioxidant by donating hydrogen atoms to free radicals, thereby stabilizing them and preventing further oxidative reactions. It can also undergo various chemical reactions including:
The stability of BHT under different pH levels and temperatures is crucial for its application in food preservation and cosmetics.
The mechanism by which BHT exerts its antioxidant effect involves several steps:
Research has shown that BHT effectively inhibits lipid peroxidation, which is a significant process in food spoilage and degradation of biological materials.
BHT has a wide range of scientific uses, including:
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